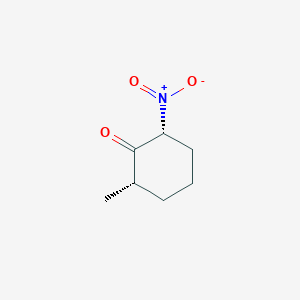
(2S,6R)-2-Methyl-6-nitrocyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6R)-2-Methyl-6-nitrocyclohexan-1-one is a chiral compound with a cyclohexanone core substituted with a methyl group at the 2-position and a nitro group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-2-Methyl-6-nitrocyclohexan-1-one typically involves the nitration of a suitable cyclohexanone derivative. One common method is the nitration of 2-methylcyclohexanone using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid over-nitration and decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-2-Methyl-6-nitrocyclohexan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Oxidation: Potassium permanganate, acidic or basic conditions, elevated temperature.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and mild heating.
Major Products
Reduction: (2S,6R)-2-Methyl-6-aminocyclohexan-1-one.
Oxidation: (2S,6R)-2-Carboxy-6-nitrocyclohexan-1-one.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,6R)-2-Methyl-6-nitrocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,6R)-2-Methyl-6-nitrocyclohexan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,6R)-2-Methyl-6-aminocyclohexan-1-one: A reduced form of the compound with an amino group instead of a nitro group.
(2S,6R)-2-Carboxy-6-nitrocyclohexan-1-one: An oxidized form with a carboxylic acid group.
(2S,6R)-2-Methyl-6-thiocyclohexan-1-one: A substituted derivative with a thiol group.
Uniqueness
(2S,6R)-2-Methyl-6-nitrocyclohexan-1-one is unique due to its specific stereochemistry and the presence of both a methyl and a nitro group on the cyclohexanone ring. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
80594-90-7 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(2S,6R)-2-methyl-6-nitrocyclohexan-1-one |
InChI |
InChI=1S/C7H11NO3/c1-5-3-2-4-6(7(5)9)8(10)11/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
HYCOIAFXVYRZBA-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H](C1=O)[N+](=O)[O-] |
Canonical SMILES |
CC1CCCC(C1=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















